molecular formula C15H15NO3 B14134514 4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide

4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B14134514
M. Wt: 257.28 g/mol
InChI Key: NXAKJZWLOTWIRW-UHFFFAOYSA-N
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Description

4,4’-Dimethoxy-[1,1’-biphenyl]-2-carboxamide is an organic compound with the molecular formula C15H15NO3 It is a derivative of biphenyl, where two methoxy groups are attached to the 4 and 4’ positions of the biphenyl ring, and a carboxamide group is attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dimethoxy-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethoxy-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products

    Oxidation: Formation of biphenyl quinones.

    Reduction: Formation of 4,4’-dimethoxy-[1,1’-biphenyl]-2-amine.

    Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4,4’-Dimethoxy-[1,1’-biphenyl]-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dimethoxy-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. The methoxy groups and the carboxamide moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dimethoxy-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both methoxy and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

5-methoxy-2-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C15H15NO3/c1-18-11-5-3-10(4-6-11)13-8-7-12(19-2)9-14(13)15(16)17/h3-9H,1-2H3,(H2,16,17)

InChI Key

NXAKJZWLOTWIRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)N

Origin of Product

United States

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